2-(2-chlorophenoxy)-N-(cyclopentylcarbamoyl)acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-(cyclopentylcarbamoyl)acetamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenoxy group and a cyclopentylcarbamoyl group attached to an acetamide backbone. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in pharmacological and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(cyclopentylcarbamoyl)acetamide typically involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with cyclopentylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-(cyclopentylcarbamoyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(cyclopentylcarbamoyl)acetamide involves its interaction with specific molecular targets within biological systems. It is known to inhibit certain enzymes and receptors, thereby modulating cellular signaling pathways. For example, it has been shown to inhibit TMEM206-mediated currents, which are involved in acid-induced cell death in colorectal cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid
- 4-chloro-2-(1-naphthyloxyacetamido) benzoic acid
- 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid
Uniqueness
Compared to similar compounds, 2-(2-chlorophenoxy)-N-(cyclopentylcarbamoyl)acetamide exhibits unique properties due to the presence of the cyclopentylcarbamoyl group. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H17ClN2O3 |
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Molecular Weight |
296.75 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(cyclopentylcarbamoyl)acetamide |
InChI |
InChI=1S/C14H17ClN2O3/c15-11-7-3-4-8-12(11)20-9-13(18)17-14(19)16-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H2,16,17,18,19) |
InChI Key |
BRQFYWKZLXHDFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)NC(=O)COC2=CC=CC=C2Cl |
Origin of Product |
United States |
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